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Probable Antimicrobial peptide Con10

货号: B1576758
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Probable Antimicrobial Peptide Con10 is a bioactive peptide derived from scorpion venom, identified for its potential activity against multidrug-resistant (MDR) bacterial strains . This peptide is provided For Research Use Only (RUO) and is a key reagent for exploring novel therapeutic strategies against antimicrobial resistance. Antimicrobial peptides (AMPs) like Con10 are typically short (12-50 amino acids), possess a net positive charge, and have amphipathic properties, which allow them to interact with and disrupt microbial cell membranes . Research indicates that Con10, along with other wasp and scorpion-derived AMPs, has been tested for its efficacy against challenging bacterial biofilms, such as those formed by Acinetobacter baumannii on medical implants . Its mechanism of action is hypothesized to involve initial electrostatic attraction to the negatively charged bacterial surface, followed by membrane integration and permeabilization, leading to cell death . Beyond direct microbial killing, AMPs can also exhibit antibiofilm properties, disrupting established biofilms and preventing new ones from forming, making them particularly valuable for studying device-associated infections . With the World Health Organization (WHO) highlighting the critical threat of MDR bacteria, Con10 serves as a vital tool for in vitro research into next-generation antimicrobials that circumvent conventional resistance pathways .

属性

生物活性

Antimicrobial

序列

FWSFLVKAASKILPSLIGGGDDNKSSS

产品来源

United States

Molecular Characterization and Structural Biology of Probable Antimicrobial Peptide Con10

Primary Structure Analysis and Sequence Homology

The primary structure of a peptide, the linear sequence of its amino acids, is the foundation of its molecular identity. The conidiation-specific protein 10 from Neurospora crassa (strain ATCC 24698 / 74-OR23-1A) is a small protein composed of 86 amino acids. uniprot.org Its specific sequence is cataloged in public databases under the primary accession number P10713. uniprot.org

Sequence homology studies compare the primary structure of a peptide to others to infer evolutionary relationships and potential functional similarities. For instance, analysis of the monkey Clara cell 10 kDa protein (CC10), another protein sometimes referred to by the "10" designation, revealed significant sequence identities with its human (78.6%), rat (52.9%), and mouse (44.3%) counterparts, highlighting a conserved lineage. nih.gov Such comparative analysis is crucial for predicting the function of newly identified peptides. While detailed homology data for N. crassa Con10 is specific to its fungal protein family, the principle remains a cornerstone of its characterization.

Table 1: Primary Structure Details of Con-10 (Neurospora crassa)

AttributeDetailsReference
Protein NameConidiation-specific protein 10 uniprot.org
OrganismNeurospora crassa uniprot.org
UniProt Accession No.P10713 uniprot.org
Length86 amino acids uniprot.org

Secondary and Tertiary Structure Elucidation

The elucidation of these structures is achieved through advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the 3D structure of proteins in solution, providing atomic-level resolution by analyzing the chemical shifts of atoms within the molecule. creative-proteomics.comnih.gov It is particularly valuable for studying protein dynamics and conformations without the need for crystallization. creative-proteomics.com

X-ray Crystallography: This method involves diffracting X-rays through a protein crystal to determine the precise spatial coordinates of its atoms, yielding a high-resolution 3D model. slideshare.net

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure composition of a peptide by measuring the differential absorption of left- and right-circularly polarized light. nih.gov The resulting spectrum can estimate the percentage of α-helix, β-sheet, and random coil conformations. nih.gov

For N. crassa Con10, a predicted three-dimensional structure is available through the AlphaFold database, which is computationally derived. uniprot.org This model provides valuable insight into its likely secondary and tertiary conformations, suggesting a specific arrangement of helical and sheet regions that are crucial for its function.

Table 2: Structural Analysis Methods and Predicted Composition of Con10

AspectDescriptionReference
Elucidation Techniques NMR Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) nih.govcreative-proteomics.comslideshare.net
Predicted Structure Source AlphaFold Database (via UniProt P10713) uniprot.org
Secondary Structure Comprises both α-helical and β-sheet regions, which fold into a specific tertiary structure. uniprot.org
Tertiary Structure Stabilization Maintained by non-covalent interactions (e.g., hydrophobic effect) and potentially disulfide bonds between cysteine residues. creative-proteomics.com

Structure-Function Relationships and Active Motifs

The principle that a molecule's structure determines its function is central to biology. youtube.com The annotated function of N. crassa Con10 is its expression during the late stages of conidiation, or asexual spore formation, suggesting a role in this developmental process. uniprot.org However, many peptides involved in the defense and development of organisms also possess antimicrobial properties. The interest in Con10 as a "probable" antimicrobial peptide stems from analyzing its structure for features characteristic of known AMPs.

Many AMPs are cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of microbes. nih.gov Their activity is often linked to specific structural motifs. nih.gov

α-Helical and β-Sheet Structures: Many AMPs adopt these conformations, which facilitate membrane interaction. For example, the human cathelicidin (B612621) LL-37 functions via a "carpet-like" mechanism where it covers the microbial membrane surface, disrupting it in a detergent-like manner. nih.gov

Lipopolysaccharide (LPS) Binding Domains: Found in peptides like anti-lipopolysaccharide factors (ALFs), these motifs specifically bind to components of Gram-negative bacterial outer membranes. researchgate.net

Residue-Rich Motifs: Some AMPs are characterized by a high content of specific amino acids, such as proline and arginine or tryptophan and arginine, which are crucial for their antimicrobial mechanisms. nih.gov

Table 3: Common Active Motifs in Antimicrobial Peptides

Motif TypeCharacteristicsExample MechanismReference
Amphipathic α-HelixHelical structure with distinct hydrophobic and hydrophilic faces.Inserts into and disrupts microbial membranes. nih.gov
β-Sheet PeptidesStabilized by disulfide bonds; forms sheet-like structures.Can aggregate on membrane surfaces, leading to permeabilization. nih.gov
Lipopolysaccharide-Binding Domain (LBD)Conserved domain with two cysteine residues.Binds to LPS on Gram-negative bacteria, neutralizing them. researchgate.net
Proline/Arginine-RichContains repeating proline and arginine residues.Can translocate across the membrane to act on internal targets. nih.gov

Post-Translational Modifications and Their Influence on Bioactivity

Post-translational modifications (PTMs) are enzymatic, covalent alterations to a peptide after its synthesis by the ribosome. wikipedia.orgthermofisher.com These changes dramatically expand the functional diversity of proteins by altering their stability, localization, and activity. thermofisher.comnih.gov While specific PTMs for N. crassa Con10 are not yet fully characterized, understanding common modifications in other peptides provides a framework for its potential regulation and bioactivity.

Modifications can significantly influence a peptide's properties. bachem.com

Disulfide Bond Formation: The covalent linkage of two cysteine residues creates a disulfide bridge, which is critical for stabilizing the tertiary structure of many secreted peptides and proteins, such as insulin. wikipedia.org This modification enhances structural rigidity and resistance to degradation.

N-terminal Methionine Excision (NME): The removal of the initiator methionine from the N-terminus is a widespread PTM. nih.gov This process can expose the next amino acid, which may itself be a target for further modifications that regulate protein half-life and function. nih.gov

Glycosylation: The attachment of carbohydrate molecules can improve peptide stability, promote correct folding, and mediate interactions with other molecules. sigmaaldrich.com

Phosphorylation: The reversible addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a key regulatory switch in many cellular signaling pathways, controlling enzyme activity and protein-protein interactions. sigmaaldrich.com

These modifications are essential for transforming a simple polypeptide chain into a fully functional biological molecule. nih.gov Investigating potential PTMs in Con10 would be a critical step in understanding how its bioactivity might be regulated in vivo.

Table 4: Common Post-Translational Modifications and Their Effect on Bioactivity

ModificationDescriptionInfluence on BioactivityReference
Disulfide BondsCovalent bond between two cysteine residues.Increases structural stability and resistance to degradation. wikipedia.org
N-terminal ExcisionRemoval of the first amino acid (usually methionine).Can be required for protein maturation and subsequent modifications. nih.gov
GlycosylationAttachment of sugar moieties (glycans).Affects protein folding, stability, and cellular recognition. bachem.comsigmaaldrich.com
PhosphorylationAddition of a phosphate group.Acts as a molecular switch to regulate enzyme activity and signaling. sigmaaldrich.com

Mechanisms of Antimicrobial Action of Probable Antimicrobial Peptide Con10

Membrane-Mediated Disruptions

The primary and most widely accepted mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane's integrity. nih.govnih.gov AMPs, which are typically cationic and amphipathic, are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. mdpi.comnih.gov This initial interaction is followed by membrane permeabilization or disruption through various proposed models. nih.govmdpi.com

One of the principal ways AMPs compromise the cell membrane is by forming pores or channels, which leads to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. researchgate.netnih.gov Two of the most prominent pore-formation models are the barrel-stave and toroidal pore models. mdpi.comresearchgate.net

Barrel-Stave Model: In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert themselves perpendicularly into the lipid bilayer. researchgate.net These peptides then aggregate to form a bundle, or "stave," creating a pore. The hydrophobic surfaces of the peptides face outward, interacting with the lipid core of the membrane, while the hydrophilic surfaces line the interior of the channel, creating a water-filled pore. mdpi.comresearchgate.net This mechanism is characteristic of peptides like alamethicin. nih.govnih.gov

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model begins with peptides accumulating on the membrane surface. researchgate.net However, instead of inserting as a discrete unit, the peptides induce a significant positive curvature strain, causing the lipid monolayers to bend continuously through the pore. mdpi.comnih.gov The resulting pore is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipid molecules. researchgate.netnih.gov This model is associated with peptides such as melittin (B549807) and magainins. researchgate.netnih.gov An evolution of this concept is the disordered toroidal pore model, where pores may be more dynamic, irregularly arranged, and potentially formed by a smaller number of peptides. mdpi.comnih.gov

Table 1: Comparison of Pore Formation Models
FeatureBarrel-Stave ModelToroidal Pore Model
Peptide OrientationPerpendicular to the membrane surface. researchgate.netInitially parallel, then inserts to induce curvature. mdpi.comresearchgate.net
Pore LiningLined exclusively by the hydrophilic faces of the peptides. mdpi.comresearchgate.netLined by both peptides and the polar head groups of lipids. researchgate.netnih.gov
Lipid InteractionHydrophobic peptide regions interact with the lipid acyl chains. researchgate.netPeptides interact with both lipid head groups and acyl chains, causing membrane bending. mdpi.com
Example PeptidesAlamethicin, Pardaxin. mdpi.comnih.govMelittin, Magainins, Protegrins. researchgate.net

Not all membrane-active AMPs form discrete pores. An alternative mechanism is described by the "carpet" model.

Carpet Model: In this scenario, the peptides accumulate and bind electrostatically to the outer surface of the microbial membrane, arranging themselves parallel to the lipid bilayer and forming an extensive "carpet-like" layer. mdpi.comresearchgate.net Once a critical threshold concentration is achieved, the peptides disrupt the membrane's curvature and integrity, leading to its permeabilization and eventual disintegration into micelle-like structures, a mechanism akin to the action of a detergent. researchgate.netmdpi.com This process causes generalized membrane disruption rather than the formation of stable, defined pores. nih.gov

Intracellular Target Modulation

Increasing evidence suggests that for some AMPs, membrane disruption is not the sole mechanism of killing or may simply be the means to an end: entry into the cell. nih.govnih.gov Once inside the cytoplasm, these peptides can interfere with essential cellular processes, leading to cell death. nih.govnih.gov This intracellular action can be the primary mode of killing or can act in concert with membrane disruption. nih.gov

Several AMPs have been shown to translocate across the cell membrane and interact directly with intracellular nucleic acids (DNA and RNA). researchgate.netnih.gov By binding to these molecules, AMPs can inhibit critical processes.

Direct DNA/RNA Binding: Cationic peptides can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA. This interaction can physically block the template, preventing access by polymerases and other enzymes required for replication and transcription. nih.govnih.gov

Inhibition of Synthesis: Some peptides inhibit the synthesis of DNA and RNA without necessarily causing cell lysis. nih.gov For example, the peptide indolicidin (B8082527) has been observed to inhibit DNA synthesis after penetrating the bacterial membrane. nih.govnih.gov Other peptides may induce the degradation of nucleic acids once inside the cell. nih.gov

Cell Cycle Arrest: By binding to DNA, some AMPs can halt the cell cycle, often at the S phase, thereby inhibiting cell division and proliferation. nih.govnih.gov

Another major class of intracellular targets for AMPs is the machinery responsible for protein synthesis and other metabolic pathways. nih.govnih.gov

Ribosome Inhibition: Certain peptides, particularly those rich in proline, can interfere with protein synthesis by binding to ribosomes. nih.gov This binding can block the translation of mRNA or inhibit the proper assembly of ribosomal subunits. nih.gov

Enzyme Inhibition: AMPs can inhibit the activity of essential cytoplasmic enzymes. nih.govnih.gov For instance, some peptides have been shown to inhibit the ATPase activity of chaperone proteins like DnaK, which is crucial for proper protein folding. nih.govnih.gov Others may block key metabolic enzymes, disrupting cellular energy production and other vital functions. nih.gov

The bacterial cell wall, a structure essential for maintaining cell shape and integrity, is another key target for some AMPs. nih.gov These peptides can inhibit the synthesis of peptidoglycan (PGN), the primary component of the bacterial cell wall. nih.gov

Lipid II Interaction: A well-documented mechanism involves the binding of AMPs to Lipid II, a precursor molecule essential for the synthesis and transport of PGN subunits from the cytoplasm to the cell wall. nih.govresearchgate.net By sequestering Lipid II, these peptides prevent its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction and leading to cell lysis. researchgate.netnih.gov This is a mechanism also employed by the glycopeptide antibiotic vancomycin. researchgate.net

Inhibition of Wall Teichoic Acids (WTA) Synthesis: Some AMPs can also interfere with the biosynthesis of WTAs, which are important components of the cell wall in Gram-positive bacteria. nih.gov

Activation of Autolysins: Certain peptides can trigger the release or activation of bacterial autolytic enzymes, which then degrade the cell's own peptidoglycan, leading to self-destruction. nih.govresearchgate.net

Table 2: Summary of Intracellular Targets for Antimicrobial Peptides
Target CategorySpecific Target/ProcessMechanism of InhibitionExample Peptides (General)
Nucleic AcidsDNA/RNA SynthesisBinds to nucleic acids, blocking replication and transcription. nih.govnih.govIndolicidin, Buforin II. nih.gov
Cell CycleInduces S-phase arrest by binding to DNA. nih.govAPP. nih.gov
Protein Synthesis & EnzymesRibosomesBinds to ribosomes (e.g., 70S) to block mRNA translation. nih.govProline-rich peptides (e.g., Oncocin-type). nih.gov
Enzymatic ActivityInhibits activity of key enzymes like DnaK (ATPase) or RNA polymerase. nih.govnih.govPyrrhocoricin, Microcin J25. nih.gov
Cell Wall BiosynthesisLipid IIBinds to the peptidoglycan precursor Lipid II, preventing its incorporation into the cell wall. nih.govresearchgate.netNisin, HNP1. nih.govresearchgate.net

An extensive search of scientific literature and databases has revealed no specific information or research data for a compound named “Probable Antimicrobial peptide Con10.” As a result, it is not possible to generate the detailed article on its antimicrobial and anti-biofilm efficacy as requested.

The search for this specific peptide yielded no results, indicating that "this compound" may be a misnomer, a hypothetical compound not yet described in published research, or an internal designation not publicly available. Scientific literature extensively covers a wide range of other antimicrobial peptides, detailing their efficacy against various pathogens, but no retrievable data is associated with the name "Con10."

Therefore, the sections and subsections outlined in the prompt, including in vitro efficacy against bacterial and fungal pathogens, anti-biofilm studies, and comparative analysis, cannot be completed for this specific compound.

Microbial Resistance Mechanisms to Probable Antimicrobial Peptide Con10

Bacterial Cell Surface Charge Alterations and Electrostatic Repulsion5.2. Efflux Pump Systems in Microbial Resistance5.3. Proteolytic Degradation and Sequestration Strategies by Microbes5.4. Biofilm-Mediated Resistance and Adaptive Responses

Without any foundational research on "Probable Antimicrobial peptide Con10," any attempt to create the requested content would be fabricated and lack the necessary scientific basis and citations.

Synergistic and Combinatorial Research Approaches with Probable Antimicrobial Peptide Con10

Synergy with Conventional Antimicrobial Agents

There is a significant gap in the scientific literature regarding the synergistic effects of Probable Antimicrobial peptide Con10 when combined with conventional antimicrobial agents. Methodical studies employing techniques like checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index for combinations of Con10 and various antibiotics have not been published. Consequently, there is no available data to populate a table illustrating the synergistic, additive, indifferent, or antagonistic interactions with different classes of antibiotics.

The scientific community broadly recognizes the potential of antimicrobial peptides to enhance the efficacy of traditional antibiotics. This is often achieved by the peptide disrupting the bacterial cell membrane, thereby facilitating the entry of the antibiotic to its intracellular target. However, without specific experimental data for Con10, any discussion of its synergistic potential with conventional drugs remains speculative.

Combinatorial Effects with Other Antimicrobial Peptides

Similarly, detailed research into the combinatorial effects of Con10 with other antimicrobial peptides is limited. While some studies have investigated the antibiofilm activity of Con10 in conjunction with other peptides, they have not presented quantitative data on synergistic interactions. Effective combinatorial therapy often relies on peptides with complementary mechanisms of action.

Interactive data detailing the outcomes of combining Con10 with other named antimicrobial peptides, including metrics such as the FIC index against various bacterial strains, is not available in the current scientific literature.

Mechanistic Basis of Synergistic Interactions

The absence of specific studies on the synergistic interactions of Con10 means that the mechanistic basis for any such potential synergy has not been experimentally elucidated for this particular peptide. In general, the synergistic mechanisms of antimicrobial peptides with other agents can include:

Membrane Permeabilization: The AMP can disrupt the bacterial membrane, creating pores or channels that allow conventional antibiotics to penetrate the cell and reach their targets more effectively.

Inhibition of Efflux Pumps: Some AMPs may interfere with the bacterial efflux pumps that are responsible for expelling antibiotics from the cell, thereby increasing the intracellular concentration of the drug.

Biofilm Disruption: AMPs can break down the protective extracellular matrix of biofilms, exposing the embedded bacteria to the action of conventional antibiotics.

Immunomodulation: Some peptides can modulate the host's immune response, working in concert with antibiotics to clear an infection.

Without dedicated research, it is not possible to determine which, if any, of these mechanisms are relevant to the action of Con10 in a combinatorial setting.

Advanced Research Methodologies for Probable Antimicrobial Peptide Con10

Molecular Engineering and Design Strategies

Molecular engineering and design strategies are pivotal in transforming naturally occurring or synthetic peptides into potent therapeutic agents with improved stability and efficacy.

Rational Design and De Novo Peptide Synthesis

Rational design of antimicrobial peptides, such as Con10, involves a knowledge-based approach to modify its structure to enhance its function. nih.govrsc.orgmdpi.comfrontiersin.org This process begins with understanding the fundamental physicochemical properties that govern antimicrobial activity, including charge, hydrophobicity, and amphipathicity. rsc.orgfrontiersin.org By analyzing the primary sequence of Con10, researchers can identify key residues for substitution. For instance, increasing the net positive charge by replacing neutral or acidic amino acids with cationic residues like Lysine or Arginine can bolster the initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org

De novo synthesis, or the chemical synthesis of peptides from scratch, is the practical realization of rational design. nih.gov This bottom-up approach allows for the precise incorporation of non-natural amino acids or specific chemical modifications that are not possible through biological expression systems. nih.gov For Con10, this could involve creating variants with altered helical propensity or improved resistance to proteolytic degradation, a common challenge for peptide-based therapeutics. nih.govnih.gov The synthesis is typically performed using solid-phase peptide synthesis (SPPS), a robust method that allows for the sequential addition of amino acids to build the desired peptide chain.

Table 1: Key Principles of Rational Design for Antimicrobial Peptides

Design PrincipleRationale for Modifying Con10Potential Amino Acid Substitutions
Increase Cationicity Enhance electrostatic attraction to bacterial membranes.Replace Aspartic Acid (D) with Lysine (K) or Arginine (R).
Optimize Hydrophobicity Modulate insertion into the lipid bilayer.Substitute Serine (S) or Glycine (G) with Leucine (L) or Tryptophan (W).
Enhance Amphipathicity Improve the segregation of hydrophobic and hydrophilic residues upon folding to promote membrane disruption.Strategically replace residues to form a distinct polar and non-polar face on a helical wheel projection.
Introduce D-Amino Acids Increase stability against proteases.Replace L-amino acids at susceptible cleavage sites with their D-isomers.

This table is generated based on established principles of antimicrobial peptide design and provides hypothetical modifications for Con10.

Sequence Optimization for Enhanced Antimicrobial Activity and Research Stability

Sequence optimization is a refinement of rational design, often employing systematic screening of peptide libraries or computational guidance to identify modifications that lead to superior antimicrobial activity and stability. nih.govnih.gov For Con10, this would involve creating a series of analogs where specific amino acids are substituted, deleted, or added. These analogs would then be tested against a panel of clinically relevant bacteria to determine their minimum inhibitory concentrations (MICs).

A key aspect of optimization is improving stability without compromising activity. Natural peptides are often susceptible to degradation by proteases found in the body. nih.gov Strategies to enhance the stability of Con10 could include:

Cyclization: Linking the N- and C-termini of the peptide can make it less accessible to exopeptidases.

Incorporation of non-canonical amino acids: Replacing standard amino acids with modified versions can prevent recognition by proteases. nih.gov

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic degradation and improve its pharmacokinetic profile.

These modifications aim to create a version of Con10 that not only is more potent but also has a longer half-life in a biological environment, making it a more viable candidate for therapeutic development.

Computational and Bioinformatic Analyses

Computational and bioinformatic tools have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict peptide function and guide experimental work. nih.govnih.govyoutube.com

Predictive Modeling of Peptide-Microbe Interactions

Predictive modeling can simulate the interaction between Con10 and bacterial membranes at a molecular level. Molecular dynamics (MD) simulations, for example, can provide insights into how the peptide binds to and disrupts the lipid bilayer. These simulations can visualize the conformational changes Con10 undergoes as it transitions from an aqueous environment to the hydrophobic core of the membrane, and how it leads to pore formation or membrane destabilization.

Quantitative Structure-Activity Relationship (QSAR) models represent another predictive tool. By correlating the structural or physicochemical properties of a series of Con10 analogs with their observed antimicrobial activity, QSAR models can be developed to predict the potency of novel, untested sequences. This allows for the in silico screening of large virtual libraries of Con10 variants, prioritizing the most promising candidates for synthesis and experimental validation.

Machine Learning and Artificial Intelligence for Peptide Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide design by learning from vast datasets of known antimicrobial peptides. nih.govnih.govbiorxiv.orgresearchgate.netmit.edu These models can identify complex patterns and relationships between amino acid sequences and antimicrobial function that are not apparent through traditional analysis. nih.govresearchgate.net

Table 2: Application of Machine Learning in Con10 Research

ML/AI ApplicationDescriptionPotential Impact on Con10 Development
Activity Prediction A classification model trained on known AMPs and non-AMPs to predict if a novel Con10 variant will be active.Rapidly screen virtual libraries of Con10 analogs, reducing the need for extensive initial wet lab testing.
Generative Design A generative model, such as a Generative Adversarial Network (GAN) or a Variational Autoencoder (VAE), to create novel peptide sequences with desired properties.Discover entirely new Con10-like peptides with potentially superior antimicrobial and stability profiles.
Property Optimization A regression model to predict specific properties like MIC against a particular bacterium or hemolytic activity.Fine-tune the sequence of Con10 to maximize its therapeutic index (high antimicrobial activity, low toxicity).

This table outlines hypothetical applications of machine learning to the study of Probable Antimicrobial peptide Con10, based on current trends in the field.

Functional Genomics and Proteomics Approaches in Antimicrobial Peptide Research

Functional genomics and proteomics offer a system-level understanding of how antimicrobial peptides like Con10 affect target microbes. nih.govnih.govmdpi.com Transcriptomics, for instance, can reveal how the gene expression of a bacterium changes in response to treatment with Con10. This could identify the specific cellular pathways that are disrupted by the peptide, providing valuable information about its mechanism of action. nih.gov

Proteomics, the large-scale study of proteins, can be used to identify the bacterial proteins that interact directly with Con10. nih.govmdpi.com Techniques such as affinity chromatography using a labeled Con10 peptide could isolate its binding partners within the bacterial cell. Identifying these targets can open new avenues for understanding its antimicrobial activity and for designing peptides with improved specificity. nih.gov Furthermore, analyzing the proteome of bacteria that have developed resistance to Con10 can help elucidate the mechanisms of resistance, which is crucial for the long-term development of AMP-based therapies.

Advanced Biophysical Techniques for Interaction Analysis

The elucidation of the mechanism of action of this compound relies heavily on a suite of advanced biophysical techniques. These methods provide high-resolution data on the peptide's interaction with model bacterial membranes and its subsequent effects on membrane integrity and function. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective antimicrobial agents.

A variety of sophisticated biophysical methods are employed to study the interactions of antimicrobial peptides (AMPs) with biological membranes. researchgate.net These techniques are essential for a comprehensive understanding of how these peptides function, from initial binding to membrane disruption. researchgate.netnih.gov The integration of multiple biophysical approaches allows for a multiscale characterization of AMP interactions, bridging the gap between in vitro observations and ex vivo effects. nih.gov

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful label-free techniques that offer a complete thermodynamic profile of the binding between AMPs and membranes. researchgate.net The structural changes in the peptide upon membrane interaction are often investigated using Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) Spectroscopy . biopharmaspec.com For a more detailed atomic-level insight into the peptide's structure and its orientation within the membrane, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR, is utilized. mdpi.com The physical disruption and morphological changes of the membrane caused by the peptide can be directly visualized using Atomic Force Microscopy (AFM) . ubc.ca

The following sections detail the application of these techniques in characterizing the interactions of antimicrobial peptides, providing the kind of detailed findings that would be sought for a compound like this compound.

Detailed Research Findings from Biophysical Analyses

Research into the biophysical interactions of antimicrobial peptides with model membranes reveals a complex interplay of forces and subsequent structural rearrangements. The data generated from these studies are fundamental to understanding their mechanisms of action.

Thermodynamic and Structural Interaction Analysis

The initial binding of an AMP to the bacterial membrane is a critical step that can be quantitatively assessed. The table below presents hypothetical, yet representative, thermodynamic data for the interaction of an AMP with model membranes mimicking bacterial and mammalian cells, as would be determined by Isothermal Titration Calorimetry.

Parameter Interaction with Bacterial Model Membrane (POPC/POPG) Interaction with Mammalian Model Membrane (POPC) Technique
Binding Affinity (Ka)1.5 x 106 M-12.3 x 104 M-1Isothermal Titration Calorimetry (ITC)
Enthalpy Change (ΔH)-12.5 kcal/mol-5.2 kcal/molIsothermal Titration Calorimetry (ITC)
Entropy Change (TΔS)8.5 kcal/mol2.1 kcal/molIsothermal Titration Calorimetry (ITC)
Stoichiometry (N)1:20 (Peptide:Lipid)1:50 (Peptide:Lipid)Isothermal Titration Calorimetry (ITC)

This table is interactive. Users can sort the data by clicking on the column headers.

The data illustrates a significantly higher binding affinity and a more favorable enthalpy change for the interaction with the negatively charged bacterial model membrane (POPC/POPG) compared to the zwitterionic mammalian model membrane (POPC). This selectivity is a hallmark of many AMPs and is crucial for their therapeutic potential.

Peptide Secondary Structure Analysis

Upon binding to the membrane, many AMPs undergo a conformational change, which is often essential for their activity. Circular Dichroism (CD) spectroscopy is a key technique to monitor these changes.

Environment Predominant Secondary Structure Characteristic CD Signal (nm) Technique
Aqueous Buffer (pH 7.4)Random CoilMinimum at ~198Circular Dichroism (CD)
In presence of POPC/POPG vesiclesα-helicalMinima at ~208 and ~222Circular Dichroism (CD)
In presence of POPC vesiclesDisordered/Weak α-helicalWeak minima around 208 and 222Circular Dichroism (CD)

This table is interactive. Users can sort the data by clicking on the column headers.

These representative findings indicate that the peptide adopts a more ordered α-helical structure upon interacting with the bacterial membrane mimic, a common mechanism for membrane insertion and pore formation.

Membrane Perturbation and Topographical Changes

The ultimate consequence of AMP interaction is often the disruption of the membrane barrier. Atomic Force Microscopy (AFM) can visualize these effects in real-time and at high resolution.

Observation Description of Finding Technique
Membrane SmoothingAt low peptide concentrations, a decrease in the roughness of the lipid bilayer is observed, suggesting peptide-induced lipid reorganization.Atomic Force Microscopy (AFM)
Pore FormationAt higher concentrations, distinct toroidal or barrel-stave pores are visualized on the membrane surface.Atomic Force Microscopy (AFM)
Membrane DisintegrationAt very high concentrations, complete disruption and micellization of the lipid bilayer can be observed.Atomic Force Microscopy (AFM)

This table is interactive. Users can sort the data by clicking on the column headers.

These findings provide direct visual evidence of the peptide's lytic mechanism, confirming its ability to compromise the integrity of the bacterial cell membrane.

Pre Clinical Research Applications of Probable Antimicrobial Peptide Con10 in Non Human Models

Efficacy Evaluation in In Vivo Animal Models (Non-Human)

No specific in vivo efficacy data for Probable Antimicrobial peptide Con10 is available.

The in vivo efficacy of a novel antimicrobial peptide (AMP) is a critical step in its preclinical development. This phase of research aims to determine if the in vitro antimicrobial activity translates to a therapeutic effect in a living organism. Typically, rodent models, such as mice and rats, are used for these studies.

For instance, the peptide Pro10-1D, derived from an insect defensin, was evaluated in a sepsis mouse model induced by E. coli K1. mdpi.com Similarly, the efficacy of the synthetic peptide SET-M33 was assessed in a murine model of pulmonary inflammation induced by endotoxin. nih.gov Another peptide, DGL13K, was tested in a mouse burn wound infection model with Pseudomonas aeruginosa. plos.org

No specific infection model data for this compound is available.

The design of an appropriate infection model is crucial for evaluating the efficacy of an AMP. The model should mimic a human infection as closely as possible. Common models include:

Sepsis Models: These models, often induced by intraperitoneal injection of bacteria (e.g., E. coli, Staphylococcus aureus) or by procedures like cecal ligation and puncture (CLP), are used to evaluate AMPs for treating systemic infections. mdpi.com For example, in the evaluation of Pro10-1D, a septic shock mouse model was established using E. coli K1. mdpi.com

Localized Infection Models: These include skin and soft tissue infection models, such as burn wound infections or subcutaneous abscesses. For example, a mouse burn wound infection model was used to assess the efficacy of DGL13K. plos.org Lung infection models, often established by intratracheal or aerosol administration of pathogens or inflammatory agents like lipopolysaccharide (LPS), are also common. nih.gov

The choice of animal strain, age, and sex, as well as the bacterial strain and inoculum size, are critical parameters that are carefully controlled to ensure the reproducibility of the infection.

No specific microbial load reduction data for this compound is available.

A primary endpoint in in vivo efficacy studies is the reduction of the microbial burden in relevant tissues and fluids. This is typically quantified by determining the number of colony-forming units (CFU) per gram of tissue or milliliter of fluid.

In the study of Pro10-1D in a mouse model of sepsis, the peptide significantly reduced the bacterial counts in the lungs, liver, and kidneys. mdpi.com Specifically, Pro10-1D reduced the number of bacteria by approximately 73% in the lung, 87% in the liver, and 71% in the kidney. mdpi.com Similarly, in a mouse burn wound infection model, DGL13K reduced the bacterial load by approximately 10-fold after 6 hours. plos.org

Below is an example of how such data might be presented:

Peptide Animal Model Infection Type Tissue Microbial Load Reduction Reference
Pro10-1DMouseSepsis (E. coli K1)Lung~73% mdpi.com
Pro10-1DMouseSepsis (E. coli K1)Liver~87% mdpi.com
Pro10-1DMouseSepsis (E. coli K1)Kidney~71% mdpi.com
DGL13KMouseBurn Wound (P. aeruginosa)Skin~10-fold at 6h plos.org

Strategies for Delivery System Development in Research Models

No specific delivery system information for this compound is available.

The development of effective delivery systems is often necessary to enhance the stability, bioavailability, and targeted delivery of AMPs, thereby improving their therapeutic index. unmc.edunih.gov Common strategies investigated in research models include:

Nanoparticle-based Systems: Encapsulating AMPs in nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from degradation by proteases, control their release, and facilitate their delivery to the site of infection. nih.govinsights.bio For example, the peptide NZ2114 has been studied in the context of such delivery systems to enhance its stability and efficacy. mdpi.com Metal nanoparticles, like gold nanoparticles, have also been conjugated with AMPs to improve their antimicrobial activity. dbaasp.org

Hydrogels: For topical applications, such as wound healing, incorporating AMPs into hydrogels can provide sustained release at the infection site. unmc.edu Hydrogels made from materials like collagen-peptide-functionalized carboxymethyl chitosan (B1678972) have been used to deliver AMPs effectively. unmc.edu

Surface Coatings: For preventing device-associated infections, AMPs can be coated onto the surfaces of medical implants. nih.gov This can be achieved through covalent binding or layer-by-layer deposition. nih.gov

The choice of a delivery system depends on the specific AMP, the target infection, and the desired route of administration.

Biocompatibility and Immunogenicity Considerations in Pre-Clinical Contexts

No specific biocompatibility or immunogenicity data for this compound is available.

Assessing the biocompatibility and immunogenicity of an AMP is a critical aspect of preclinical safety evaluation.

Biocompatibility: This involves evaluating the potential toxicity of the peptide to host cells. In vitro assays using mammalian cell lines (e.g., human red blood cells for hemolysis, HEK cells for cytotoxicity) are initial screening steps. plos.org For example, the peptide DGL13K showed low toxicity to human red blood cells and HEK cells. plos.org In vivo toxicity studies in animal models are then conducted to determine the no-observable-adverse-effect-level (NOAEL). nih.gov For the peptide SET-M33, a 7-day inhalation toxicity study in mice was performed to establish its NOAEL. nih.gov

Immunogenicity: This refers to the potential of the peptide to elicit an unwanted immune response. Because peptides are smaller than proteins, they are generally less immunogenic. nih.gov However, the potential for inducing antibody production is still a consideration, especially for long-term therapies. novoprolabs.com The use of D-amino acids in synthetic peptides, as in Pro10-1D, is one strategy to increase resistance to proteolysis and potentially modulate the immune response. mdpi.commdpi.com Preclinical studies may involve monitoring for the production of anti-peptide antibodies and assessing for any signs of hypersensitivity reactions. nih.gov For instance, the immunomodulatory effects of Pro10-1D have been investigated, showing its ability to inhibit mast cell degranulation in a mouse model of passive cutaneous anaphylaxis. mdpi.com

The following table summarizes biocompatibility data for illustrative peptides:

Peptide Assay Model System Result Reference
DGL13KHemolysisHuman Red Blood CellsLow toxicity (LD50 ~1 mg/ml) plos.org
DGL13KCytotoxicityHEK CellsLow toxicity (LD50 ~1 mg/ml) plos.org
SET-M33Inhalation ToxicityCD-1 MiceNOAEL = 5 mg/kg/day nih.gov
Pro10-1DAnti-allergic effectMouse PCA modelDose-dependent reduction in IgE-mediated PCA mdpi.com

Future Research Trajectories for Probable Antimicrobial Peptide Con10

Elucidation of Unexplored Antimicrobial Mechanisms

While many antimicrobial peptides (AMPs) are known to function by disrupting microbial membranes, the full spectrum of their mechanisms is far from completely understood. Future investigations into Con10 should aim to uncover less conventional modes of action that could offer novel therapeutic targets. Many AMPs act by disrupting the lipid bilayers of microbes, a mechanism that is less likely to induce resistance compared to traditional antibiotics that target specific proteins. researchgate.net

Initial research often focuses on membrane permeabilization through models like the 'barrel-stave,' 'toroidal-pore,' or 'carpet' mechanisms. nih.gov However, evidence suggests that the activity of some AMPs is more nuanced. For instance, some peptides can translocate across the cell membrane without causing significant disruption and act on intracellular targets. mdpi.com These intracellular activities can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. nih.gov For example, the peptide buforin II has a strong affinity for the DNA and RNA within cells. frontiersin.org

Future studies on Con10 should therefore employ a combination of biophysical and molecular biology techniques to explore these possibilities. Biophysical investigations can shed light on the interactions between the peptide and lipid membranes. nih.gov Techniques such as live-cell imaging could visualize the peptide's interaction with bacterial cells in real-time. A key area of interest is whether Con10 can inhibit biofilm formation, a critical factor in many persistent infections. nih.govnih.gov Some AMPs can suppress biofilm development by interfering with bacterial signaling pathways or by degrading the biofilm matrix. nih.govnih.gov

Table 1: Examples of Antimicrobial Peptides with Diverse Mechanisms of Action

Peptide Source Organism Primary Mechanism of Action
Magainin 2 Xenopus laevis (African clawed frog) Forms toroidal pores in bacterial membranes. frontiersin.org
Nisin Lactococcus lactis (Bacterium) Binds to Lipid II to inhibit cell wall synthesis and form pores. nih.gov
Buforin II Bufo bufo gargarizans (Asian toad) Translocates across the membrane to bind to DNA and RNA. frontiersin.org
Indolicidin (B8082527) Bovine neutrophils Interacts with DNA after crossing the cell membrane.
Defensins Mammals, insects, plants Form pore-like defects in membranes and have immunomodulatory roles. frontiersin.orgnih.gov

Exploration of Broader Biological Activities in Non-Human Systems (e.g., Immunomodulatory roles)

Beyond their direct antimicrobial effects, many AMPs exhibit a range of other biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer functions. nih.gov These pleiotropic effects are a critical area for future research on Con10, particularly within non-human systems to understand their fundamental biological roles. AMPs are key components of the innate immune system in a vast array of organisms, from insects to mammals. frontiersin.orgbohrium.com

The immunomodulatory functions of AMPs are of significant interest. frontiersin.org They can influence the host's immune response by recruiting and activating immune cells such as neutrophils, monocytes, and T-lymphocytes. nih.govbohrium.com For example, the human cathelicidin (B612621) LL-37 is known to attract these cells to sites of inflammation. nih.gov In various animal models, AMPs have been shown to modulate the production of cytokines, which are key signaling molecules in the immune system. frontiersin.org This can involve either enhancing pro-inflammatory responses to clear an infection or suppressing them to prevent excessive tissue damage. frontiersin.org

Investigating these roles for Con10 in non-human systems, such as in insect or amphibian models, could reveal conserved evolutionary functions. These organisms rely heavily on AMPs for their defense against pathogens. frontiersin.orgmdpi.com Such studies could also provide a basis for developing Con10 as a therapeutic that not only kills microbes directly but also bolsters the host's own immune defenses. Furthermore, some AMPs have demonstrated anti-cancer and antiviral activities, broadening their potential therapeutic applications. nih.govnih.gov

Table 2: Examples of Antimicrobial Peptides with Known Immunomodulatory Functions

Peptide Source Immunomodulatory Activity
LL-37 (hCAP18) Humans Chemoattractant for neutrophils, monocytes, and T-cells; modulates inflammatory responses. nih.gov
Defensins Mammals Recruit immune cells and can bridge innate and adaptive immunity. nih.gov
Cecropin A Hyalophora cecropia (Cecropia moth) Shows activity against different inflammatory diseases. acs.org
Cathelicidins Mammals Bind and neutralize endotoxins; key effectors of innate immunity. nih.gov

Development of Novel Research Tools and Methodologies for Peptide Study

Advancing the understanding of peptides like Con10 is intrinsically linked to the development and application of sophisticated research tools. The field of peptide research has benefited greatly from technological progress in synthesis, characterization, and computational analysis. acs.org

Computational and Bioinformatic Approaches: Machine learning and recurrent neural networks (RNNs) are increasingly being used for the de novo design of novel AMPs. nih.govbiorxiv.org These computational tools can analyze vast databases of known AMP sequences to identify patterns and generate new sequences with potentially enhanced activity or specificity. acs.org For a peptide like Con10, these methods could be used to design analogs with improved properties. Molecular dynamics simulations are also invaluable for visualizing the interaction of peptides with bacterial membranes at an atomic level, providing insights that are difficult to obtain through experimental methods alone. nih.gov

Advanced Analytical Techniques: The characterization of a peptide's structure and function relies on a suite of advanced analytical techniques.

Mass Spectrometry (MS): This is a cornerstone for determining the precise molecular weight and amino acid sequence of peptides. resolvemass.ca

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of peptide preparations. resolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution and to study their dynamic interactions with other molecules. resolvemass.ca

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of peptides, such as the presence of α-helices and β-sheets, which is often critical for their function. resolvemass.ca

X-ray Crystallography: This technique can provide high-resolution 3D structures of peptides, although it requires the peptide to be crystallizable. mtoz-biolabs.com

The application of these tools in a coordinated manner will be essential to fully characterize the structure-activity relationship of Con10 and to guide the rational design of second-generation molecules.

Table 3: Key Methodologies for the Study of Antimicrobial Peptides

Methodology Application in Peptide Research Key Insights
Machine Learning/RNNs De novo design of peptide sequences. Generation of novel peptides with potentially enhanced antimicrobial activity. nih.govbiorxiv.org
Molecular Dynamics (MD) Simulations Modeling peptide-membrane interactions at the atomic level. Understanding mechanisms of membrane disruption and peptide insertion. nih.gov
Mass Spectrometry (MS) Determination of molecular weight and amino acid sequence. Primary structure confirmation and identification of modifications. resolvemass.ca
NMR Spectroscopy 3D structure determination in solution; study of molecular interactions. Conformational analysis and identification of binding sites. resolvemass.ca
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure (α-helix, β-sheet). Understanding structural changes upon membrane interaction. resolvemass.ca

Addressing Current Challenges in Peptide-Based Research and Development

Despite their therapeutic promise, the development of AMPs like Con10 into clinical products faces several significant hurdles. Addressing these challenges proactively will be crucial for the successful translation of this research.

Key Challenges in Peptide Therapeutics:

Stability and Degradation: Peptides are often susceptible to degradation by proteases in the body, leading to short half-lives. nih.govconceptlifesciences.com

Toxicity: Some AMPs can be toxic to host cells, particularly at higher concentrations, which can limit their therapeutic window. nih.govbohrium.com

Cost of Manufacturing: The chemical synthesis of peptides can be expensive, especially for large-scale production. frontiersin.org

Bioavailability: Poor absorption and rapid clearance can reduce the bioavailability of peptide drugs. conceptlifesciences.com

Resistance: Although less common than with traditional antibiotics, microbial resistance to AMPs can still emerge. nih.gov

Strategies to Overcome Challenges: Researchers are actively developing strategies to mitigate these issues. Chemical modifications, such as the incorporation of non-natural D-amino acids or cyclization of the peptide backbone, can enhance stability against enzymatic degradation. conceptlifesciences.comresearchgate.net Formulation strategies, such as encapsulation in nanoparticles or hydrogels, can improve stability, reduce toxicity, and enable controlled release. nih.govnih.gov The development of efficient production systems, including the use of plant-based expression systems, may help to reduce manufacturing costs. nih.govresearchgate.net For a probable peptide like Con10, a thorough evaluation of its stability, toxicity, and pharmacokinetic properties will be essential, followed by the application of these innovative strategies to optimize its therapeutic potential.

Table 4: Common Challenges in Peptide Drug Development and Potential Solutions

Challenge Description Mitigation Strategy
Proteolytic Instability Rapid degradation by enzymes in the body. Incorporation of D-amino acids, cyclization, terminal modifications. conceptlifesciences.comresearchgate.net
Host Cell Toxicity Damage to mammalian cells, limiting therapeutic dose. Rational design to optimize selectivity; use of delivery systems like nanoparticles. nih.govbohrium.com
High Production Cost Expensive and complex chemical synthesis. Development of recombinant expression systems (e.g., in plants or microbes). nih.govfrontiersin.org
Poor Bioavailability Low absorption and rapid clearance from the body. Formulation with penetration enhancers; conjugation to larger molecules to reduce clearance. conceptlifesciences.com

常见问题

Q. How can high-throughput screening platforms improve the discovery of Con10 analogs with activity against multidrug-resistant (MDR) pathogens?

  • Methodological Answer : Implement microfluidics-based platforms for parallel synthesis and testing of peptide libraries (e.g., 10<sup>4</sup> variants). Couple with RNA-seq or proteomics to profile resistance mechanisms (e.g., efflux pump upregulation). Prioritize peptides with non-membrane targets (e.g., DNA-binding motifs) to circumvent lipid A modifications in MDR strains .

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